molecular formula C9H3Cl3N2O2 B11848723 2,4,8-Trichloro-3-nitroquinoline

2,4,8-Trichloro-3-nitroquinoline

Cat. No.: B11848723
M. Wt: 277.5 g/mol
InChI Key: ARVAVOKXDRIUMF-UHFFFAOYSA-N
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Description

2,4,8-Trichloro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of three chlorine atoms and one nitro group attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trichloro-3-nitroquinoline typically involves the nitration of 2,4,8-trichloroquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature regulation to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trichloro-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,8-Trichloro-3-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in interactions with biological molecules, enhancing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichloro-3-nitroquinoline
  • 2,3,4-Trichloro-6,7-difluoroquinoline
  • 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone

Uniqueness

2,4,8-Trichloro-3-nitroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a nitro group at specific positions allows for unique interactions with biological targets and makes it a valuable compound for various applications .

Properties

Molecular Formula

C9H3Cl3N2O2

Molecular Weight

277.5 g/mol

IUPAC Name

2,4,8-trichloro-3-nitroquinoline

InChI

InChI=1S/C9H3Cl3N2O2/c10-5-3-1-2-4-6(11)8(14(15)16)9(12)13-7(4)5/h1-3H

InChI Key

ARVAVOKXDRIUMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C(=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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